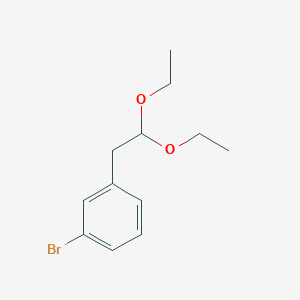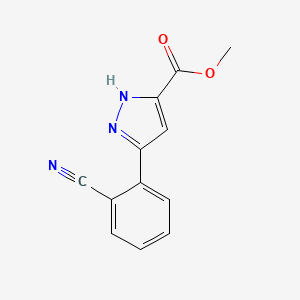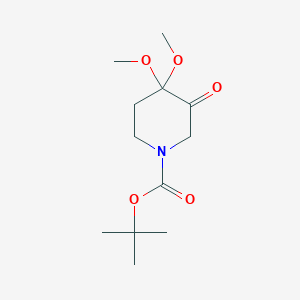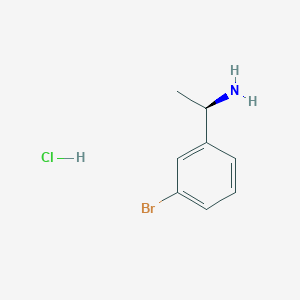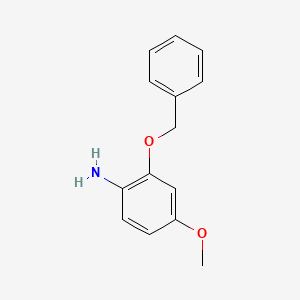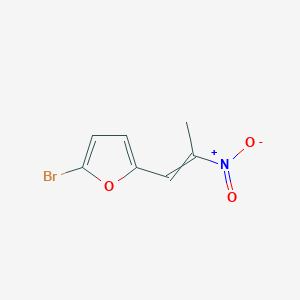![molecular formula C7H6N2O B1375660 苯并[d]异恶唑-7-胺 CAS No. 88237-22-3](/img/structure/B1375660.png)
苯并[d]异恶唑-7-胺
描述
Benzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
Benzo[d]isoxazol-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
生化分析
Biochemical Properties
Benzo[d]isoxazol-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the key interactions is with the BRD4 protein, a member of the bromodomain and extra-terminal (BET) family. BRD4 is involved in the regulation of gene expression through its interaction with acetylated histones. Benzo[d]isoxazol-7-amine has been shown to inhibit the binding of BRD4 to acetylated lysine residues, thereby modulating gene expression . Additionally, this compound interacts with various other biomolecules, including histone deacetylases (HDACs) and histone acetyltransferases (HATs), further influencing chromatin structure and gene transcription .
Cellular Effects
The effects of Benzo[d]isoxazol-7-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Benzo[d]isoxazol-7-amine has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. By inhibiting BRD4, Benzo[d]isoxazol-7-amine can reduce the transcription of pro-inflammatory genes, thereby exerting anti-inflammatory effects . Furthermore, this compound has been observed to induce apoptosis in cancer cells by disrupting the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, Benzo[d]isoxazol-7-amine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of BRD4 binding to acetylated histones, which prevents the recruitment of transcriptional machinery to specific gene promoters . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, Benzo[d]isoxazol-7-amine can inhibit the activity of HDACs, leading to an increase in histone acetylation and changes in chromatin structure . These molecular interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]isoxazol-7-amine have been studied over various time periods. The stability of this compound is a critical factor in its efficacy. Studies have shown that Benzo[d]isoxazol-7-amine remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and continued modulation of gene expression
Dosage Effects in Animal Models
The effects of Benzo[d]isoxazol-7-amine in animal models vary with dosage. At lower doses, this compound has been shown to effectively inhibit BRD4 and exert anti-inflammatory and anti-cancer effects . At higher doses, Benzo[d]isoxazol-7-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Benzo[d]isoxazol-7-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Additionally, Benzo[d]isoxazol-7-amine has been shown to affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of Benzo[d]isoxazol-7-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, Benzo[d]isoxazol-7-amine can bind to serum albumin, influencing its distribution and accumulation in tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of Benzo[d]isoxazol-7-amine is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Targeting signals and post-translational modifications, such as acetylation, direct Benzo[d]isoxazol-7-amine to specific nuclear compartments . These localization patterns are essential for its role in regulating transcription and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Benzo[d]isoxazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .
Industrial Production Methods
Industrial production methods for Benzo[d]isoxazol-7-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Benzo[d]isoxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole ring, altering its properties and activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles.
作用机制
The mechanism of action of Benzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to Benzo[d]isoxazol-7-amine include other isoxazole derivatives such as:
Benzo[d]isoxazol-3-ylmethyl-1H-benzimidazoles: Known for their antibacterial activity.
Isoxazole-based BRD4 inhibitors: Studied for their potential in cancer therapy.
Uniqueness
Benzo[d]isoxazol-7-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
1,2-benzoxazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTMYTBXEPKNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741557 | |
| Record name | 1,2-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88237-22-3 | |
| Record name | 1,2-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




